4-Dimethylaminoheptafluorotoluene
Overview
Description
4-Dimethylaminoheptafluorotoluene is a fluorinated aromatic compound with the molecular formula C9H6F7N and a molecular weight of 261.139 g/mol . This compound is characterized by the presence of a dimethylamino group and seven fluorine atoms attached to a toluene ring, making it a highly fluorinated derivative of toluene.
Preparation Methods
4-Dimethylaminoheptafluorotoluene can be synthesized through various synthetic routes. One common method involves the reaction of octafluorotoluene with dimethylamine . The reaction typically occurs under controlled conditions, such as elevated temperatures and the presence of a catalyst, to facilitate the substitution of a fluorine atom with the dimethylamino group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Dimethylaminoheptafluorotoluene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidation or reduction products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Dimethylaminoheptafluorotoluene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and materials.
Biology: The compound’s unique fluorinated structure makes it useful in studying fluorine’s effects on biological systems and in designing fluorinated pharmaceuticals.
Medicine: It is explored for its potential use in drug development, particularly in creating drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-Dimethylaminoheptafluorotoluene depends on its specific application. In biological systems, the compound may interact with molecular targets through its fluorinated aromatic ring and dimethylamino group, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
4-Dimethylaminoheptafluorotoluene can be compared with other similar fluorinated aromatic compounds, such as:
Octafluorotoluene: Lacks the dimethylamino group, making it less reactive in certain substitution reactions.
Pentafluorotoluene: Contains fewer fluorine atoms, resulting in different chemical properties and reactivity.
4-Dimethylaminotoluene: Lacks fluorine atoms, making it less chemically stable and less useful in applications requiring fluorination.
The uniqueness of this compound lies in its combination of a highly fluorinated structure with a reactive dimethylamino group, providing a balance of stability and reactivity for various applications .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-N,N-dimethyl-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7N/c1-17(2)8-6(12)4(10)3(9(14,15)16)5(11)7(8)13/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFFGWRKXBLIDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382133 | |
Record name | 4-Dimethylaminoheptafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28012-10-4 | |
Record name | 4-Dimethylaminoheptafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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